Cas no 873551-20-3 (Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate)

Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for constructing nitrogen-containing heterocycles. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The cyano group at the 4-position offers reactivity for further functionalization, enabling applications in pharmaceuticals and agrochemicals. The dihydropyridine scaffold is a key motif in medicinal chemistry, often utilized in the synthesis of bioactive compounds. This compound’s well-defined structure and functional group compatibility make it a reliable choice for researchers developing complex molecular architectures.
Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate structure
873551-20-3 structure
Product Name:Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
CAS No:873551-20-3
MF:C11H16N2O2
MW:208.256942749023
MDL:MFCD22665818
CID:1028948
Update Time:2025-06-15

Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
    • tert-butyl 4-cyano-3,6-dihydro-2H-pyridine-1-carboxylate
    • QFQAHPXXVKMPSS-UHFFFAOYSA-N
    • AK137091
    • tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate
    • tert-butyl 4-cyano-1,2,3,6-tetrahydropyridine-1-carboxylate
    • 1,1-Dimethylethyl 4-cyano-3,6-dihydro-1(2H)-pyridinecarboxylate (ACI)
    • Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
    • MDL: MFCD22665818
    • Inchi: 1S/C11H16N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-7H2,1-3H3
    • InChI Key: QFQAHPXXVKMPSS-UHFFFAOYSA-N
    • SMILES: N#CC1CCN(C(OC(C)(C)C)=O)CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 330
  • Topological Polar Surface Area: 53.3

Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate Pricemore >>

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Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Dipotassium phosphate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… ,  Nickel, [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]dibromo-, (T-4)- Solvents: Ethyl acetate ;  30 h, 35 °C
Reference
Photocatalyzed dehydrogenation of aliphatic N- heterocycles releasing dihydrogen
Ritu; et al, ChemRxiv, 2022, 1, 1-178

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Dipotassium phosphate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… ,  Nickel, [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]dibromo-, (T-4)- Solvents: Ethyl acetate ;  30 h, 35 °C
Reference
Photocatalyzed dehydrogenation of aliphatic N- heterocycles releasing dihydrogen
Ritu; et al, ChemRxiv, 2022, 1, 1-178

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.4 Reagents: Allyl acetate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Tetrahydrofuran ;  -78 °C; 12 h, 40 °C; 40 °C → rt
1.5 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Palladium-Catalyzed α,β-Dehydrogenation of Esters and Nitriles
Chen, Yifeng; et al, Journal of the American Chemical Society, 2015, 137(18), 5875-5878

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonium bicarbonate ,  Di-tert-butyl dicarbonate Catalysts: Pyridine Solvents: 1,4-Dioxane ;  23 h, 20 °C
1.2 Reagents: Water
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
1.4 Reagents: Trifluoroacetic anhydride ;  0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C
1.5 Reagents: Water
2.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
2.2 -78 °C; 1 h, -78 °C
2.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.4 Reagents: Allyl acetate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Tetrahydrofuran ;  -78 °C; 12 h, 40 °C; 40 °C → rt
2.5 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Palladium-Catalyzed α,β-Dehydrogenation of Esters and Nitriles
Chen, Yifeng; et al, Journal of the American Chemical Society, 2015, 137(18), 5875-5878

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Trifluoroacetic anhydride ;  0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C
1.3 Reagents: Water
2.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
2.2 -78 °C; 1 h, -78 °C
2.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.4 Reagents: Allyl acetate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Tetrahydrofuran ;  -78 °C; 12 h, 40 °C; 40 °C → rt
2.5 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Palladium-Catalyzed α,β-Dehydrogenation of Esters and Nitriles
Chen, Yifeng; et al, Journal of the American Chemical Society, 2015, 137(18), 5875-5878

Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate Raw materials

Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate Preparation Products

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(CAS:873551-20-3)Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
Order Number:A862663
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:36
Price ($):317.0
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Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate Related Literature

Additional information on Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate

Research Brief on Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 873551-20-3)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of heterocyclic compounds as key intermediates in drug discovery. Among these, Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 873551-20-3) has emerged as a versatile building block for the synthesis of pharmacologically active molecules. This research brief aims to provide an up-to-date overview of the latest studies involving this compound, focusing on its synthetic applications, biological relevance, and potential therapeutic implications.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate as a precursor in the synthesis of novel kinase inhibitors. The researchers employed a multi-step synthetic route, where this compound served as a critical intermediate for introducing the dihydropyridine scaffold into target molecules. The resulting inhibitors exhibited potent activity against a range of kinases implicated in cancer progression, with IC50 values in the low nanomolar range. This underscores the compound's value in medicinal chemistry applications.

Further investigations into the compound's reactivity have revealed its potential in diversity-oriented synthesis. A recent publication in Organic Letters (2023) described its use in [3+2] cycloaddition reactions to generate complex polycyclic structures. The presence of both the cyano and tert-butoxycarbonyl (Boc) protecting groups in the molecule allows for selective functionalization, making it particularly valuable for constructing molecular libraries for high-throughput screening.

From a biological perspective, derivatives of Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate have shown promising activity in neurological disorder models. Research presented at the 2023 American Chemical Society national meeting reported that structural analogs of this compound demonstrated significant modulation of GABA receptors, suggesting potential applications in the treatment of anxiety disorders and epilepsy. The dihydropyridine core appears to be crucial for this biological activity, with the cyano group enhancing blood-brain barrier penetration.

In terms of synthetic methodology, recent advances have focused on improving the efficiency of producing Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate. A 2023 patent application disclosed a novel catalytic system that reduces the number of synthetic steps from five to three while maintaining high yield (85-90%) and excellent purity (>99%). This development could significantly lower production costs and make the compound more accessible for pharmaceutical research.

The compound's stability and storage characteristics have also been investigated. Stability studies conducted under ICH guidelines showed that Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate remains stable for at least 24 months when stored at -20°C in anhydrous conditions. However, researchers note that the compound is sensitive to strong acids and bases, requiring careful handling during synthetic procedures.

Looking forward, the unique structural features of Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate continue to inspire new research directions. Current studies are exploring its use in PROTAC (Proteolysis Targeting Chimera) technology, where its ability to serve as a linker between target-binding and E3 ligase-binding moieties is being evaluated. Preliminary results suggest that derivatives of this compound may offer advantages in terms of cellular permeability and metabolic stability compared to existing linker technologies.

In conclusion, Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate (873551-20-3) represents a valuable tool in modern drug discovery. Its versatility as a synthetic intermediate, combined with the biological activity of its derivatives, ensures its continued relevance in chemical biology research. As synthetic methodologies advance and new biological targets are identified, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:873551-20-3)Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
A862663
Purity:99%
Quantity:1g
Price ($):317.0
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